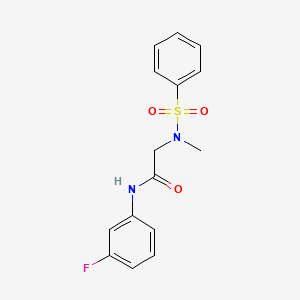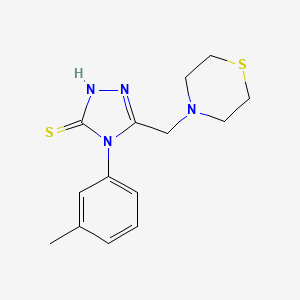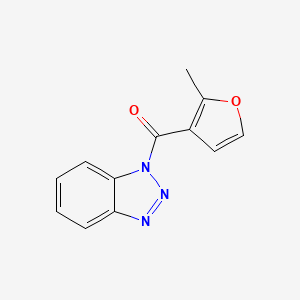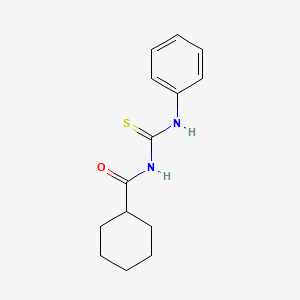![molecular formula C15H20BrNO2 B5859734 1-[(4-bromo-2-methylphenoxy)acetyl]azepane CAS No. 434303-69-2](/img/structure/B5859734.png)
1-[(4-bromo-2-methylphenoxy)acetyl]azepane
説明
1-[(4-bromo-2-methylphenoxy)acetyl]azepane, also known as BMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMAA is a member of the azepane family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(4-bromo-2-methylphenoxy)acetyl]azepane is not fully understood, but it is thought to involve the inhibition of glutamate uptake by neurons. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, mitochondrial dysfunction, and DNA damage. 1-[(4-bromo-2-methylphenoxy)acetyl]azepane has also been shown to cause protein misfolding and aggregation, which may contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are also limitations to its use. 1-[(4-bromo-2-methylphenoxy)acetyl]azepane is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some labs.
将来の方向性
There are several future directions for research involving 1-[(4-bromo-2-methylphenoxy)acetyl]azepane. One area of interest is in the development of new treatments for neurodegenerative diseases based on the mechanisms underlying 1-[(4-bromo-2-methylphenoxy)acetyl]azepane-induced neurotoxicity. Another area of interest is in the development of new methods for synthesizing 1-[(4-bromo-2-methylphenoxy)acetyl]azepane and related compounds. Finally, there is a need for further research into the biochemical and physiological effects of 1-[(4-bromo-2-methylphenoxy)acetyl]azepane, particularly in the context of neurodegenerative diseases.
合成法
1-[(4-bromo-2-methylphenoxy)acetyl]azepane can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with acetyl chloride followed by reaction with azepane. Another method involves the reaction of 4-bromo-2-methylphenol with 2-azepanone followed by acetylation.
科学的研究の応用
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been used in a variety of scientific research applications. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been shown to induce neurotoxicity and may be a useful tool in understanding the mechanisms underlying these diseases.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-12-10-13(16)6-7-14(12)19-11-15(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQEZJGQURNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173020 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone | |
CAS RN |
434303-69-2 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434303-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)


![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)



![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)